2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields such as electronics, agrochemicals, and pharmaceuticals
Mechanism of Action
Target of Action
Similar compounds such as n-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide have been shown to target nitric oxide synthase, inducible .
Mode of Action
Similar compounds have been shown to interact with their targets to induce specific changes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have specific adme properties .
Result of Action
Similar compounds have been shown to have specific molecular and cellular effects .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Preparation Methods
The synthesis of 2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives with high yields. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with specific properties .
Comparison with Similar Compounds
2-(4-cyanobenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be compared with other similar compounds, such as other thiophene derivatives and cyanoacetamide derivatives. Similar compounds include 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide and methyl 2-(6-(4-cyanobenzamido)-4-hydroxychroman-3-yl)acetate . The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyanobenzamido and trimethylthiophene groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(13(9)15(21)18-3)19-14(20)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOWCTCQPFSFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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